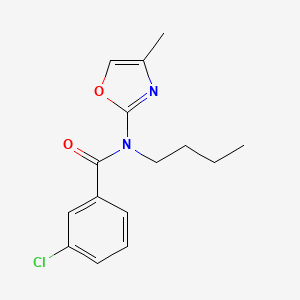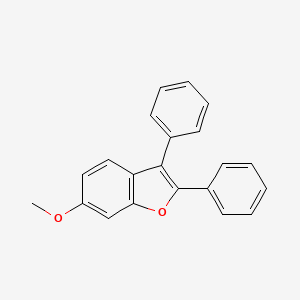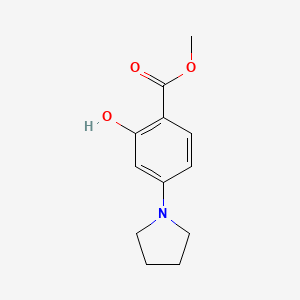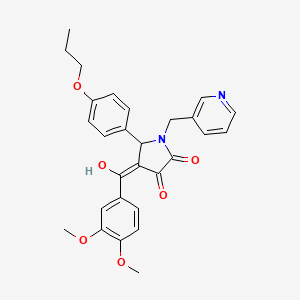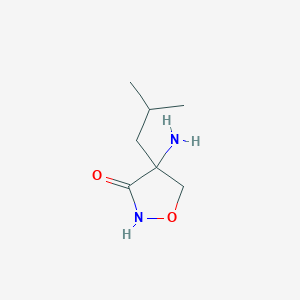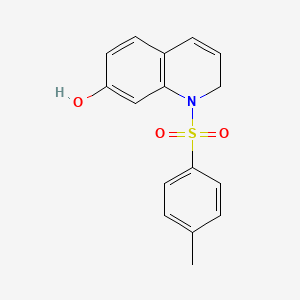![molecular formula C25H37O2P B12890078 Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a specialized organophosphorus compound known for its unique structural features and reactivity. This compound is characterized by the presence of two dimethyl groups, three isopropyl groups, and two methoxy groups attached to a biphenyl backbone, with a phosphine group at the 2-position. It is widely used in various chemical reactions, particularly in catalysis and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
-
Formation of the Biphenyl Backbone: : The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and an arylboronic acid. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like toluene or ethanol.
-
Introduction of Isopropyl Groups: : The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Methoxylation: : The methoxy groups are added through a nucleophilic substitution reaction using methanol and a strong base like sodium hydride.
-
Phosphination: : The final step involves the introduction of the phosphine group. This is achieved by reacting the biphenyl derivative with a phosphine reagent such as dimethylphosphine in the presence of a catalyst like nickel or palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : This compound can be reduced to form phosphine hydrides using reducing agents like lithium aluminum hydride.
-
Substitution: : It participates in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in ether solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions often require polar aprotic solvents like dimethylformamide and elevated temperatures.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
-
Chemistry: : It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Its bulky structure provides steric hindrance, enhancing the selectivity and efficiency of these reactions.
-
Biology: : This compound is explored for its potential in bioconjugation reactions, where it can be used to modify biomolecules with phosphine groups, aiding in the study of protein interactions and functions.
-
Medicine: : Research is ongoing into its use in drug development, particularly in the synthesis of complex organic molecules that can serve as pharmaceutical intermediates.
-
Industry: : It is employed in the production of fine chemicals and materials, including polymers and advanced materials with specific electronic properties.
作用机制
The mechanism by which Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. The bulky substituents on the biphenyl backbone provide steric protection, enhancing the stability and selectivity of the catalytic species.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis, but lacks the steric bulk provided by the isopropyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in having methoxy groups, but differs in the substitution pattern and overall bulkiness.
Di-tert-butylphosphine: Another bulky phosphine ligand, but with tert-butyl groups instead of isopropyl groups.
Uniqueness
Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its combination of steric bulk and electronic properties. The triisopropyl groups provide significant steric hindrance, which is beneficial in selective catalysis, while the methoxy groups influence the electronic properties, making it a versatile ligand in various chemical reactions.
This compound’s unique structure and properties make it a valuable tool in both academic research and industrial applications, contributing to advancements in catalysis, material science, and pharmaceuticals.
属性
分子式 |
C25H37O2P |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dimethylphosphane |
InChI |
InChI=1S/C25H37O2P/c1-15(2)18-13-19(16(3)4)23(20(14-18)17(5)6)24-21(26-7)11-12-22(27-8)25(24)28(9)10/h11-17H,1-10H3 |
InChI 键 |
DLUYIYUGGDGPDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C)C)OC)OC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


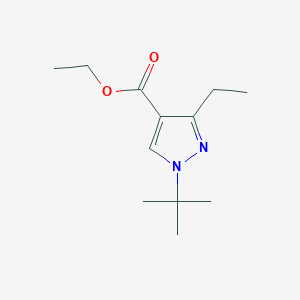


![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

